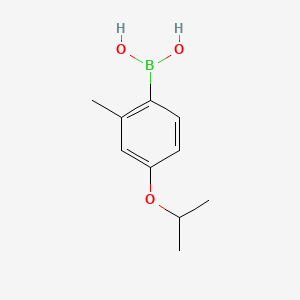

4-Isopropoxy-2-methylphenylboronic acid

Description

Significance and Versatility of Organoboron Compounds in Chemical Research

Organoboron compounds have a rich history in chemical research, with their utility spanning from reagents and intermediates to catalysts and functional materials. sigmaaldrich.comcymitquimica.comechemi.com Their unique electronic properties and reactivity profile have enabled a wide array of chemical transformations. sigmaaldrich.comfishersci.com Boronic acids and their derivatives are particularly valued for their stability under various reaction conditions, including in aqueous media, and their generally low toxicity, which aligns with the principles of green chemistry. mdpi.comcommonorganicchemistry.com These compounds are crucial in numerous applications, including pharmaceuticals, agrochemicals, and materials science. cymitquimica.comresearchgate.net

Overview of Substituted Phenylboronic Acid Derivatives in Advanced Synthesis

Substituted phenylboronic acids are a prominent subclass of arylboronic acids, characterized by a boronic acid group (-B(OH)₂) attached to a phenyl ring that bears one or more substituents. The nature and position of these substituents can profoundly influence the steric and electronic properties of the molecule, thereby tuning its reactivity and selectivity in chemical reactions. chemicalbook.comlibretexts.org This tunability makes them highly valuable building blocks in advanced synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. organic-chemistry.orgscbt.com This reaction, which forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide, is a cornerstone of modern synthetic chemistry for creating biaryl and other complex structures. google.com

Specific Research Focus on the Unique Architectural Features of 4-Isopropoxy-2-methylphenylboronic Acid

This article focuses specifically on the chemical compound This compound . Its structure is characterized by a phenyl ring substituted with a boronic acid group at position 1, a methyl group at position 2, and an isopropoxy group at position 4.

Structural and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 871126-21-5 | echemi.com |

| Molecular Formula | C₁₀H₁₅BO₃ | cymitquimica.comechemi.com |

| Molecular Weight | 194.04 g/mol | cymitquimica.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 112-116 °C | echemi.com |

| Boiling Point | 343 °C at 760 mmHg | echemi.com |

| Density | 1.08 g/cm³ | echemi.com |

The unique architectural features of this molecule, namely the presence of both an electron-donating isopropoxy group and a sterically influential methyl group, are of significant interest. The ortho-methyl group can exert steric hindrance around the boronic acid moiety, potentially influencing the rate and selectivity of its reactions. The para-isopropoxy group, being electron-donating, can affect the electronic density of the aromatic ring and the reactivity of the boronic acid. Understanding these features is crucial for predicting its behavior in advanced synthetic applications.

The synthesis of arylboronic acids can be achieved through several methods, including the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate (B1201080), followed by hydrolysis. For instance, the synthesis of a related compound, (4-hydroxy-2-methyl)phenylboronic acid, has been reported from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. libretexts.org

In the context of cross-coupling reactions, the steric and electronic properties of this compound are expected to play a significant role. The Suzuki-Miyaura coupling reaction, for example, involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The rate of transmetalation can be influenced by the steric bulk on the arylboronic acid, while the electronic nature of the substituents can affect the nucleophilicity of the aryl group. The presence of the ortho-methyl group in this compound could potentially lead to slower coupling rates compared to unhindered boronic acids, but may also offer opportunities for selective transformations.

While specific research detailing the unique applications of this compound is not extensively published, its structure suggests it would be a valuable building block in the synthesis of complex organic molecules where fine-tuning of steric and electronic properties is desired. The interplay of the isopropoxy and methyl substituents provides a unique platform for exploring structure-reactivity relationships in cross-coupling and other reactions.

Propriétés

IUPAC Name |

(2-methyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBXBUNQDNBWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584713 | |

| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-21-5 | |

| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 4 Isopropoxy 2 Methylphenylboronic Acid in Catalytic Transformations

Fundamental Principles of Boronic Acid Reactivity in Metal-Catalyzed Processes

The boronic acid itself does not directly participate in transmetalation in its neutral form. It must first be activated by a base. rsc.org This activation typically involves the formation of a more nucleophilic boronate species, [R-B(OH)₃]⁻, which is then competent to transfer its organic moiety to the palladium center. nih.govnih.gov Two primary pathways for transmetalation are often considered: the "boronate pathway," where the activated boronate attacks the arylpalladium(II) halide complex, and the "oxo-palladium pathway," where a palladium-hydroxo complex reacts with the neutral boronic acid. nih.govacs.org The operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.govacs.org

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in modulating its reactivity. Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the ipso-carbon, which can accelerate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity. Steric hindrance, particularly from ortho-substituents, can impact the approach of the boronic acid to the metal center and influence the rates of both transmetalation and reductive elimination. reddit.com

Detailed Mechanistic Studies in Suzuki-Miyaura Cross-Coupling Reactions

The participation of 4-isopropoxy-2-methylphenylboronic acid in the Suzuki-Miyaura reaction provides a compelling case study for the interplay of electronic and steric effects. The para-isopropoxy group acts as an electron-donating group through resonance, while the ortho-methyl group introduces significant steric bulk.

Oxidative Addition Dynamics with Various Palladium Catalysts

The oxidative addition step involves the insertion of a palladium(0) complex into the carbon-halide bond of the coupling partner (e.g., an aryl halide). The rate of this step is primarily influenced by the nature of the halide (I > Br > Cl > F), the electronic properties of the aryl halide, and the specific palladium catalyst and ligands used. uvic.caresearchgate.net While the boronic acid is not directly involved in this initial step, the choice of catalyst for a given boronic acid is often made to ensure efficient oxidative addition. Bulky, electron-rich phosphine (B1218219) ligands, for example, are known to promote oxidative addition. nih.gov

The following table illustrates the relative rates of oxidative addition for different aryl halides with a generic Pd(0) catalyst, which is a critical consideration when planning a Suzuki-Miyaura coupling with this compound.

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Aryl Iodide (Ar-I) | Fastest | ~65 |

| Aryl Bromide (Ar-Br) | Intermediate | ~81 |

| Aryl Chloride (Ar-Cl) | Slow | ~96 |

This table provides generalized relative rates and bond dissociation energies. Actual rates can vary significantly based on the specific aryl group, palladium catalyst, and reaction conditions.

Ligand Exchange and Transmetalation Pathways Involving this compound

Transmetalation is often the rate-determining step in the Suzuki-Miyaura cycle and is where the specific properties of this compound exert a significant influence. The electron-donating para-isopropoxy group is expected to enhance the nucleophilicity of the aryl group, thereby facilitating its transfer to the palladium center. However, the ortho-methyl group introduces steric hindrance, which can impede the approach of the boronate to the palladium complex. reddit.com

Studies on ortho-substituted phenylboronic acids have shown that steric bulk can slow down the rate of transmetalation. beilstein-journals.org In the case of this compound, there is a balance between the accelerating electronic effect of the isopropoxy group and the decelerating steric effect of the methyl group.

The transmetalation can proceed via different intermediates depending on the reaction conditions. The formation of a pre-transmetalation intermediate with a Pd-O-B linkage has been identified in some systems. illinois.edu For this compound, the steric bulk of the ortho-methyl group might favor a pathway that minimizes steric clashes during the formation of this intermediate.

Reductive Elimination Mechanisms and Product Formation

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst. For this step to occur, the two organic groups must be in a cis orientation on the palladium center. youtube.com

The electronic nature of the substituents on the biaryl palladium intermediate can influence the rate of reductive elimination. Generally, the coupling of an electron-rich aryl group with an electron-poor aryl group leads to a faster rate of reductive elimination. illinois.edu In a coupling reaction involving this compound, the resulting palladium intermediate will bear an electron-rich 4-isopropoxy-2-methylphenyl group. If this is coupled with an electron-poor aryl halide, the reductive elimination step is expected to be favorable.

The steric hindrance from the ortho-methyl group can also play a role. While significant steric congestion can sometimes hinder reductive elimination, in many cases, bulky groups can promote this step by destabilizing the palladium intermediate and favoring the release of the sterically demanding product. rsc.org

Influence of the Isopropoxy Substituent on Reaction Kinetics and Stereoselectivity

The para-isopropoxy group is a strong electron-donating group due to the +R (resonance) effect of the oxygen lone pairs. This electronic effect has a pronounced impact on the kinetics of the Suzuki-Miyaura reaction. By increasing the electron density on the aromatic ring, the isopropoxy group enhances the nucleophilicity of the ipso-carbon atom attached to the boron. This increased nucleophilicity generally leads to a faster rate of transmetalation, which is often the rate-limiting step. researchgate.net

In reactions where stereoselectivity is a factor, such as in the formation of atropisomers from sterically hindered biaryls, the electronic nature of the substituents can influence the rotational barrier of the final product. However, for a simple biaryl synthesis, the primary role of the isopropoxy group is kinetic acceleration.

Role of the Ortho-Methyl Group on Aromatic Reactivity and Steric Hindrance

The ortho-methyl group on the this compound introduces significant steric bulk in the vicinity of the reactive C-B bond. This steric hindrance has several important consequences for the reactivity of the molecule in the Suzuki-Miyaura coupling.

Firstly, the steric clash between the ortho-methyl group and the palladium complex can slow down the rate of transmetalation. beilstein-journals.org The boronate species must approach the palladium center for the aryl group transfer to occur, and a bulky ortho-substituent can impede this approach.

Secondly, the ortho-methyl group can influence the conformation of the phenyl ring with respect to the boronic acid group. This can affect the efficiency of the interaction with the palladium catalyst. In some cases, ortho-substituents can promote the formation of specific atropisomers if the resulting biaryl has a high rotational barrier. nih.gov

The following table provides a qualitative comparison of the expected effects of these substituents on the key steps of the Suzuki-Miyaura reaction.

| Boronic Acid | Electronic Effect | Steric Effect | Expected Impact on Transmetalation Rate | Expected Impact on Reductive Elimination Rate |

|---|---|---|---|---|

| Phenylboronic Acid | Neutral | Minimal | Baseline | Baseline |

| 2-Methylphenylboronic Acid | Weakly Donating (Inductive) | High | Decreased | Potentially Increased |

| 4-Isopropoxyphenylboronic Acid | Strongly Donating (Resonance) | Minimal | Increased | Increased (with EWG partner) |

| This compound | Strongly Donating (Resonance) | High | Competing Effects (Likely Decreased vs. 4-isopropoxy) | Potentially Increased |

Investigations into Other Metal-Catalyzed Cross-Coupling Reactions

While extensively used in Suzuki-Miyaura reactions, the utility of this compound extends to other significant metal-catalyzed cross-coupling methodologies. These reactions broaden the scope of its application in synthesizing complex molecular architectures.

Chan-Lam Coupling Investigations for C-N and C-O Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids as the aryl source. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgalfa-chemistry.com The general mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the desired product and a Cu(I) species. wikipedia.org

In the context of this compound, its electronic properties—featuring an electron-donating isopropoxy group—are expected to facilitate the transmetalation step with the copper catalyst. However, the ortho-methyl group introduces steric hindrance, which could influence reaction rates and yields depending on the coupling partner. Investigations would typically involve reacting the boronic acid with a variety of amines (primary and secondary), anilines, and phenols to form the corresponding N-aryl and O-aryl products. organic-chemistry.org The choice of copper source (e.g., Cu(OAc)₂, Cu(OTf)₂), ligand (e.g., pyridine (B92270), bipyridine), and base is crucial for optimizing the reaction. rsc.orgst-andrews.ac.uk

Below is a representative table illustrating the potential scope of Chan-Lam coupling with this compound, based on typical outcomes for sterically hindered arylboronic acids.

| Coupling Partner | Product Type | Catalyst System (Typical) | Expected Yield |

| Morpholine | C-N Bond | Cu(OAc)₂ (20 mol%), Pyridine, CH₂Cl₂ | Good to Excellent |

| Aniline | C-N Bond | Cu(OAc)₂ (20 mol%), Et₃N, CH₂Cl₂, Air | Moderate to Good |

| Phenol | C-O Bond | Cu(OAc)₂ (1.2 eq.), DMAP, CH₂Cl₂, Air | Good |

| Imidazole | C-N Bond | CuCl₂ (10 mol%), Na₂CO₃, Toluene | Good to Excellent |

| Benzyl alcohol | C-O Bond | Cu(OAc)₂ (1.5 eq.), Pyridine, Toluene | Moderate |

This interactive table demonstrates the expected versatility of this compound in Chan-Lam couplings. Yields are estimates based on general literature precedents for similar substrates.

Liebeskind-Strogl Coupling Studies for C-C and C-S Bond Formation

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms C-C bonds by reacting a thioester with a boronic acid. wikipedia.org This transformation is typically catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgnih.govresearchgate.net A key feature of this reaction is the desulfurative coupling, where the sulfur atom of the thioester is extruded. nih.govresearchgate.net This method is particularly valuable for synthesizing ketones from readily available thioesters and boronic acids, especially when base-sensitive functional groups are present. organic-chemistry.org

The involvement of this compound in this reaction would lead to the formation of (4-isopropoxy-2-methylphenyl)ketones. The reaction mechanism is thought to involve the oxidative addition of the palladium catalyst to the C-S bond of the thioester, followed by transmetalation of the aryl group from the boronic acid, a step facilitated by the copper cofactor. wikipedia.org The electron-rich nature of the 4-isopropoxy-2-methylphenyl group is favorable for the transmetalation step. The reaction's scope can be explored by pairing the boronic acid with various S-alkyl or S-aryl thioesters. researchgate.net Interestingly, under certain conditions, particularly with different copper catalyst systems, C-S bond formation can become a competing pathway. researchgate.net

A hypothetical study of this compound in Liebeskind-Srogl coupling is summarized below.

| Thioester Partner | Product | Catalyst System (Typical) | Expected Yield |

| S-Ethyl thioacetate | 1-(4-Isopropoxy-2-methylphenyl)ethan-1-one | Pd₂(dba)₃ (cat.), PPh₃, CuTC (1.1 eq.), THF | Good |

| S-Phenyl thiobenzoate | (4-Isopropoxy-2-methylphenyl)(phenyl)methanone | Pd(PPh₃)₄ (cat.), CuTC (1.1 eq.), Dioxane | Good to Excellent |

| S-tert-Butyl 3-methylbutanethioate | 1-(4-Isopropoxy-2-methylphenyl)-3-methylbutan-1-one | Pd(dba)₂, P(furyl)₃, CuTC (1.1 eq.), Toluene | Moderate to Good |

This interactive table outlines the potential ketone products and estimated yields from the Liebeskind-Srogl coupling of this compound.

Stille Coupling Considerations with Organostannanes

Similar to the Sonogashira reaction, the Stille coupling does not directly use boronic acids. It is a palladium-catalyzed reaction that couples an organostannane (organotin) compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org The primary consideration when discussing this compound in the context of Stille coupling revolves around its relationship with the Suzuki-Miyaura reaction and strategic synthesis choices.

Both Suzuki and Stille couplings are powerful C-C bond-forming reactions, but they have different advantages and disadvantages. organic-chemistry.org Organoboronic acids are generally non-toxic and environmentally benign, whereas organostannanes are toxic and their byproducts can be difficult to remove from reaction mixtures. nrochemistry.com However, Stille couplings can sometimes be more effective for highly sterically hindered substrates or when very mild, neutral conditions are required.

A synthetic chemist might consider a Stille coupling in a multi-step synthesis that also involves this compound. For example, the boronic acid could be used in a Suzuki reaction to build a key intermediate, which then undergoes a Stille coupling at a different position on the molecule. Alternatively, one could synthesize the corresponding organostannane, (4-isopropoxy-2-methylphenyl)tributylstannane, from the boronic acid's corresponding aryl halide, although this is less common due to the advantages of using the boronic acid directly in Suzuki reactions.

The consideration is thus more strategic: choosing between a Suzuki reaction with the readily available boronic acid or converting it to a halide to perform a Stille coupling with an organostannane partner, a decision driven by substrate compatibility, functional group tolerance, and desired reaction conditions. thermofisher.com

Reactivity in Conjugate Additions and Electrophilic Allyl Shifts

Beyond cross-coupling, this compound can serve as a nucleophile in addition reactions. Its reactivity in rhodium- or palladium-catalyzed 1,4-conjugate additions is a notable example. organic-chemistry.org In this reaction, the aryl group from the boronic acid adds to the β-position of an α,β-unsaturated carbonyl compound (e.g., enones, enoates). illinois.edu The reaction is typically performed in the presence of a rhodium(I) or palladium(II) catalyst and often requires a base. The electron-donating groups on the phenyl ring of this compound enhance its nucleophilicity, promoting the key transmetalation step to the rhodium or palladium center.

A study of its reactivity would involve various Michael acceptors, as shown in the table.

| Michael Acceptor | Product | Catalyst System (Typical) | Expected Yield |

| Methyl vinyl ketone | 4-(4-Isopropoxy-2-methylphenyl)butan-2-one | [Rh(acac)(CO)₂], dppb, H₂O/Dioxane | Excellent |

| Cyclohex-2-en-1-one | 3-(4-Isopropoxy-2-methylphenyl)cyclohexan-1-one | Pd(OAc)₂, Bipyridine, AcOH | Good |

| Ethyl acrylate (B77674) | Ethyl 3-(4-Isopropoxy-2-methylphenyl)propanoate | [Rh(cod)Cl]₂, PPh₃, KOH, aq. Dioxane | Good to Excellent |

This interactive table shows the expected products from the 1,4-conjugate addition of this compound to various α,β-unsaturated systems.

Electrophilic allyl shifts are less commonly associated with arylboronic acids. These reactions typically involve the rearrangement of an allylic system. The involvement of this compound would likely be indirect, for instance, by first incorporating the aryl group into an allylic alcohol via a separate reaction, which could then undergo a catalyzed rearrangement. Direct participation as the nucleophile in an allylic substitution that proceeds with a shift is conceivable but represents a more specialized application area.

Stereochemical Control and Asymmetric Catalysis Applications Involving this compound

A significant area of modern organic synthesis is the development of asymmetric catalytic reactions to control stereochemistry. rsc.orgmdpi.com While this compound is achiral, it can be a crucial component in reactions that generate new stereocenters. The key is the use of a chiral catalyst, which creates a chiral environment and directs the reaction to favor the formation of one enantiomer over the other. nih.gov

The most relevant application in this context is the asymmetric 1,4-conjugate addition. mdpi.com When the reaction of this compound with a prochiral α,β-unsaturated substrate (like cyclohexenone) is catalyzed by a rhodium or palladium complex bearing a chiral ligand (e.g., chiral phosphines like BINAP or Josiphos), the resulting β-arylated ketone can be obtained in high enantiomeric excess (ee). The chiral ligand coordinates to the metal center, and the resulting complex differentiates between the two faces of the enone, guiding the nucleophilic attack of the 4-isopropoxy-2-methylphenyl group to one side preferentially.

The effectiveness of stereochemical control would be evaluated by screening various chiral ligands and reaction conditions, as illustrated in the following table.

| Substrate | Chiral Ligand | Catalyst System (Typical) | Product | Enantiomeric Excess (ee) |

| Cyclohex-2-en-1-one | (R)-BINAP | [Rh(acac)(CO)₂] | (R)-3-(4-Isopropoxy-2-methylphenyl)cyclohexan-1-one | High (e.g., >90%) |

| Cyclopent-2-en-1-one | (S,S)-Chiraphos | [Rh(cod)₂]BF₄ | (S)-3-(4-Isopropoxy-2-methylphenyl)cyclopentan-1-one | Moderate to High |

| 1-Hepten-3-one | (R)-Segphos | Pd(TFA)₂ | (R)-5-(4-Isopropoxy-2-methylphenyl)heptan-3-one | High (e.g., >95%) |

This interactive table demonstrates the potential for achieving high levels of stereochemical control in the conjugate addition of this compound by using different chiral ligands.

Beyond conjugate addition, the boronic acid could participate as a substrate in other asymmetric transformations, such as enantioselective C-H activation/arylation reactions or desymmetrization reactions of meso-compounds, though these are more advanced and less common applications. nih.gov

Advanced Synthetic Applications of 4 Isopropoxy 2 Methylphenylboronic Acid in Complex Molecule Synthesis

Construction of Biaryl and Polyaryl Architectures Utilizing 4-Isopropoxy-2-methylphenylboronic Acid

The construction of biaryl and polyaryl scaffolds is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds between sp²-hybridized centers, and it is the primary strategy for incorporating the 4-isopropoxy-2-methylphenyl motif into larger structures. researchgate.net

The reaction typically involves the palladium-catalyzed coupling of an organoborane, such as this compound, with an aryl halide or triflate. The steric hindrance provided by the ortho-methyl group on the boronic acid can present challenges, often requiring carefully optimized reaction conditions to achieve high yields. This may include the use of highly active palladium catalysts, specialized phosphine (B1218219) ligands that facilitate the reductive elimination step, and a suitable base to promote transmetalation. The synthesis of prochiral biaryls, which can serve as precursors to atropisomeric compounds, is often achievable in high yields through this method. nih.gov The choice of catalyst, base, and solvent system is critical for overcoming the steric demands and achieving efficient coupling with various aryl partners.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

This interactive table showcases hypothetical reaction conditions for the synthesis of various biaryl compounds using this compound.

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 88 |

| 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-AmylOH | 110 | 85 |

| Methyl 4-iodobenzoate | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 95 |

Data is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving sterically hindered partners.

Sequential and Iterative Cross-Coupling Strategies Employing Protected Boronic Acid Derivatives

Modern synthetic chemistry increasingly relies on strategies that build molecular complexity in a controlled, step-wise fashion. Sequential and iterative cross-coupling allows for the programmed assembly of oligomeric structures from bifunctional building blocks. nih.govnih.gov A key requirement for this approach is a protecting group for the boronic acid that is stable to the coupling conditions but can be removed chemoselectively to reveal the reactive boronic acid for the next iteration. acs.org

The N-methyliminodiacetic acid (MIDA) boronate ester has proven to be an exceptionally effective protecting group for this purpose. nih.govcore.ac.uk By complexing with the trivalent MIDA ligand, the boronic acid's boron center becomes sp³-hybridized and pyramidal, inhibiting its ability to participate in the transmetalation step of the Suzuki-Miyaura reaction. acs.orgresearchgate.net This MIDA-protected boronate is robust, often stable to chromatography, and can be carried through multiple synthetic steps before being deprotected with a mild aqueous base to liberate the free boronic acid for the subsequent coupling. nih.gov

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. wikipedia.org This methodology is highly efficient for exploring structure-activity relationships in drug discovery and materials science. By combining the principles of iterative coupling with divergent synthesis, a wide array of analogs can be produced.

Starting with a bifunctional building block, such as a MIDA-protected haloaryl derivative of this compound, an initial Suzuki coupling can be performed at the halide position. Following this, the MIDA group can be cleaved to unmask the boronic acid. This new intermediate can then be reacted with a diverse set of aryl halides, leading to a library of unique biaryl products, each containing the core 4-isopropoxy-2-methylphenyl scaffold. This approach streamlines the synthesis of compound libraries by building complexity from a central, versatile intermediate. nih.gov

The synthesis of axially chiral biaryls, which exhibit atropisomerism due to hindered rotation around the aryl-aryl single bond, is a significant challenge in organic synthesis. These compounds are important as chiral ligands and bioactive molecules. nih.gov Asymmetric Suzuki-Miyaura coupling provides a direct route to these structures by employing a chiral catalyst system.

The coupling of this compound with a prochiral aryl halide, such as a 2,3-disubstituted naphthalene (B1677914) or pyridine (B92270) derivative, in the presence of a palladium catalyst and a chiral phosphine ligand can induce high levels of enantioselectivity. The choice of the chiral ligand is paramount in controlling the stereochemical outcome of the reaction. The configurationally stable four-coordinate boron intermediates play a key role in the stereoselective construction. rsc.org This strategy allows for the direct, stereoselective formation of the biaryl axis, providing efficient access to enantioenriched atropisomeric compounds. nih.gov

Table 2: Asymmetric Suzuki-Miyaura Coupling for Axially Chiral Biaryls

This interactive table presents hypothetical data for the enantioselective synthesis of an axially chiral biaryl.

| Chiral Ligand | Catalyst Precursor | Base | Solvent | ee (%) |

| (R)-BINAP | Pd₂(dba)₃ | CsF | THF | 85 |

| (S)-MeO-BIPHEP | Pd(OAc)₂ | K₃PO₄ | Toluene | 92 |

| (R)-SEGPHOS | [Pd(allyl)Cl]₂ | K₂CO₃ | Dioxane | 95 |

| (S,S)-BaryPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | >99 |

Data is illustrative, based on established methods for asymmetric biaryl synthesis. The reaction partner is a hypothetical prochiral aryl bromide.

Application in Heterocycle Functionalization and C-H Activation Strategies

Heterocyclic motifs are ubiquitous in pharmaceuticals and natural products. The direct functionalization of heterocycles with aryl groups is a critical transformation in medicinal chemistry. This compound can be effectively used in the Suzuki-Miyaura coupling with a wide range of halo-heterocycles, including pyridines, pyrimidines, indoles, and quinolines, to install the 4-isopropoxy-2-methylphenyl moiety. nih.gov

More advanced strategies bypass the need for pre-functionalized halo-heterocycles by directly activating a C-H bond. acs.org Transition-metal-catalyzed C-H activation involves the use of a directing group on the heterocyclic substrate to guide a catalyst (e.g., palladium, rhodium) to a specific C-H bond. acs.org This generates a metallacyclic intermediate that can then undergo cross-coupling with this compound. This approach offers superior atom and step economy by functionalizing the native C-H bonds of the heterocycle. Zinc sulfinate salts have also been shown to be effective in transferring alkyl radicals to heterocycles, representing an orthogonal strategy for C-C bond formation. nih.govresearchgate.net

Flow Chemistry and Continuous Processing for Reactions Involving this compound

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in chemical manufacturing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scale-up. datapdf.comorganic-chemistry.org These benefits are particularly relevant for exothermic and rapid reactions like the Suzuki-Miyaura coupling.

Reactions involving this compound can be adapted to a continuous flow process. acs.org A typical setup involves pumping a solution of the boronic acid, an aryl halide, and a base through a heated packed-bed reactor containing a heterogeneous palladium catalyst. scispace.commdpi.com This approach allows for high throughput and consistent product quality while minimizing catalyst leaching and simplifying purification. rsc.org The use of flow chemistry can also enable the safe handling of unstable intermediates and suppress side reactions that may occur in batch processes, leading to higher yields and purities. datapdf.comresearchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Suzuki-Miyaura Coupling

This interactive table provides a hypothetical comparison of reaction parameters for a typical Suzuki-Miyaura coupling.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 6-12 hours | 5-20 minutes (residence time) |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Throughput | Limited by reactor volume | High, continuous output |

| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous (e.g., Pd on carbon) |

| Product Isolation | Aqueous workup, chromatography | In-line separation/crystallization |

| Scalability | Challenging | Straightforward |

This table provides a generalized comparison based on principles of flow chemistry. organic-chemistry.orgscispace.com

Research Applications of 4 Isopropoxy 2 Methylphenylboronic Acid in Medicinal Chemistry Synthetic Aspects

Utilization as a Key Building Block for Pharmaceutical Intermediates and Lead Compounds

4-Isopropoxy-2-methylphenylboronic acid serves as an essential precursor in the synthesis of advanced pharmaceutical intermediates and promising lead compounds. Its primary utility is demonstrated in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. researchgate.netmdpi.com This palladium-catalyzed reaction enables the efficient and selective formation of biaryl structures, which are prevalent in many biologically active molecules. researchgate.net

A significant application of this boronic acid is in the synthesis of imidazopyridazine derivatives, which have been identified as potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitors. nih.govresearchgate.net Trk kinases are implicated in the progression of various cancers, making their inhibitors a critical area of oncology research. nih.govnih.govnih.gov In this context, this compound is reacted with a halogenated imidazopyridazine core to introduce the 4-isopropoxy-2-methylphenyl moiety. This specific substitution has been shown to be crucial for the activity and selectivity of the resulting inhibitor. researchgate.net

The general synthetic approach involves the coupling of this compound with a suitable halo-pyridazine derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base like potassium carbonate or potassium phosphate. nih.gov The choice of solvent and reaction temperature is optimized to ensure high yields and purity of the resulting intermediate. This intermediate then undergoes further synthetic transformations to yield the final active pharmaceutical ingredient.

The resulting lead compounds, such as 6-(4-isopropoxy-2-methylphenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine, have demonstrated significant potential in preclinical studies. nih.gov The strategic incorporation of the 4-isopropoxy-2-methylphenyl group, facilitated by the use of the corresponding boronic acid, highlights its importance in the development of next-generation targeted therapies. nih.gov

Table 1: Suzuki-Miyaura Coupling for the Synthesis of a pan-Trk Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| 6-chloro- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 6-(4-isopropoxy-2-methylphenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | nih.gov |

Role in the Synthesis of Biologically Active Scaffolds and Natural Product Analogs

The application of this compound extends to the construction of various biologically active scaffolds. The imidazopyridazine scaffold, as mentioned previously, is a key example where this building block plays a defining role in creating potent kinase inhibitors. nih.govnih.gov The unique electronic and steric properties of the 4-isopropoxy-2-methylphenyl group contribute significantly to the binding affinity and selectivity of the final compound for the target kinase. nih.gov

While direct applications in the synthesis of natural product analogs are not extensively documented, the principles of its reactivity can be extrapolated. Many natural products contain complex biaryl structures, and the Suzuki-Miyaura coupling with this compound provides a powerful tool for creating analogs with modified phenyl rings. This allows medicinal chemists to explore structure-activity relationships and optimize the pharmacological properties of natural product-inspired compounds. nih.gov

The versatility of boronic acids in organic synthesis allows for their incorporation into a wide array of heterocyclic scaffolds that are of interest in medicinal chemistry. google.compor-journal.com These include, but are not limited to, pyrimidines, indazoles, and quinazolines, which are core structures in many approved drugs and clinical candidates. nih.govnih.govnih.gov The use of this compound allows for the introduction of a specific substitution pattern that can be critical for achieving the desired biological activity.

Synthetic Approaches to Boronic Acid-Based Enzyme Inhibitors and Receptor Modulators

The synthesis of enzyme inhibitors and receptor modulators is a cornerstone of drug discovery, and this compound has proven to be a valuable tool in this endeavor, particularly for kinase inhibitors.

The structure-activity relationship (SAR) studies of these inhibitors have revealed the importance of the 4-isopropoxy-2-methylphenyl group for potent and selective inhibition of Trk kinases. nih.govnih.gov The isopropoxy group, for example, can form key interactions within the ATP-binding pocket of the kinase. nih.gov

Beyond Trk inhibitors, the synthetic strategies employing this compound can be applied to other enzyme and receptor targets. The ability to readily form carbon-carbon bonds makes it a valuable building block for a wide range of inhibitor scaffolds.

Strategic Integration into Combinatorial Synthesis and Drug Discovery Libraries

The generation of chemical libraries for high-throughput screening is a fundamental strategy in modern drug discovery. rsc.org this compound is an ideal building block for inclusion in such libraries due to its reliable reactivity in robust reactions like the Suzuki-Miyaura coupling. nih.gov

By incorporating this boronic acid into a library of diverse building blocks, chemists can rapidly generate a large number of novel compounds with a wide range of structural variations. nih.gov This diversity is crucial for increasing the probability of identifying hit compounds against a specific biological target. For example, a library of potential kinase inhibitors can be synthesized by coupling a common core structure with a variety of substituted phenylboronic acids, including this compound. rsc.orgresearchgate.net

The use of this building block in combinatorial synthesis allows for the efficient exploration of chemical space around a particular pharmacophore. This approach has been successfully employed in the discovery of potent kinase inhibitors and is a testament to the value of this compound in modern drug discovery programs. rsc.org

Research Applications of 4 Isopropoxy 2 Methylphenylboronic Acid in Materials Science Synthetic Aspects

Incorporation into Advanced Polymeric Architectures for Functional Materials

The integration of 4-Isopropoxy-2-methylphenylboronic acid into polymer chains can be achieved through various polymerization techniques. The boronic acid group can be either a part of the monomer itself or introduced post-polymerization. A primary method for creating such polymers is through condensation polymerization or controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

For instance, a monomer could be synthesized by functionalizing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) with this compound. This monomer can then be copolymerized with other monomers to tailor the properties of the resulting polymer. The isopropoxy and methyl groups would influence the polymer's solubility, thermal stability, and mechanical properties. Phenylboronic acid (PBA)-containing polymers are known for their ability to form dynamic covalent bonds with diols, leading to applications in self-healing materials and drug delivery systems.

Table 1: Potential Polymerization Methods and Resulting Architectures

| Polymerization Technique | Monomer Type | Resulting Polymer Architecture | Potential Functional Properties |

| RAFT Polymerization | Acrylate or acrylamide (B121943) monomer with a pendant this compound group | Well-defined block copolymers, star polymers | Controlled molecular weight, low dispersity, tunable properties |

| Condensation Polymerization | Difunctional monomers where the boronic acid is part of the backbone | Linear or cross-linked polyesters or polyamides | High thermal stability, specific binding capabilities |

| Post-Polymerization Modification | Reaction of a pre-formed polymer with reactive side chains with a derivative of this compound | Graft copolymers | High density of functional groups |

Research on other boronic acid-containing polymers has demonstrated their utility in creating complex polymeric architectures with ultra-high chain density, which can be a significant factor in designing new polymeric materials. humeau.com

Synthetic Pathways for Boronic Acid-Functionalized Nanomaterials and Self-Assembled Structures

The synthesis of nanomaterials functionalized with this compound can be approached through either "top-down" or "bottom-up" methods. sigmaaldrich.com In a typical bottom-up approach, the boronic acid derivative would be used during the synthesis of nanoparticles, such as gold nanoparticles, quantum dots, or magnetic nanoparticles, to act as a capping or functionalizing agent.

For example, in the synthesis of carbon dots (CDs), this compound could be introduced during the hydrothermal or solvothermal process along with the carbon source. americanchemicalsuppliers.com This one-pot synthesis method allows for the direct functionalization of the CD surface. americanchemicalsuppliers.com The boronic acid moieties on the nanoparticle surface can then serve as recognition sites for diol-containing molecules. chemicalbook.com

Another synthetic route involves the post-functionalization of pre-synthesized nanomaterials. For instance, amine- or carboxyl-functionalized magnetic nanoparticles can be covalently linked to this compound using standard coupling chemistries. scribd.com

These functionalized nanomaterials can form self-assembled structures through the reversible interaction of the boronic acid groups with multivalent diol molecules, leading to the formation of larger aggregates or ordered arrays.

Development of Boronic Acid-Based Sensor Platforms (Focus on Synthetic Design and Immobilization)

The synthetic design of sensor platforms utilizing this compound primarily revolves around its ability to bind with cis-diols, a characteristic feature of many biologically important molecules like glucose and other saccharides. The synthesis of such sensors involves immobilizing the boronic acid moiety onto a signal-transducing platform, which can be a surface, a polymer, or a nanoparticle.

Synthetic Design Strategies:

Fluorogenic Sensors: A common strategy involves synthesizing a molecule that couples the this compound recognition site with a fluorophore. The binding of a diol to the boronic acid alters the electronic properties of the system, causing a change in the fluorescence emission (e.g., quenching or enhancement). The isopropoxy and methyl groups can be used to tune the photophysical properties and the binding affinity of the sensor.

Hydrogel-Based Sensors: this compound can be incorporated as a pendant group in a hydrogel network. americanchemicalsuppliers.com The cross-linking density of the hydrogel changes upon binding with diols, leading to a detectable change in volume or optical properties. The synthesis would involve copolymerizing a boronic acid-containing monomer with a hydrogel-forming monomer like N-isopropylacrylamide. americanchemicalsuppliers.com

Immobilization Techniques:

Covalent Attachment: The boronic acid derivative can be synthesized with a reactive handle (e.g., an amine, carboxyl, or thiol group) that allows for its covalent attachment to a solid support, such as a glass slide, a gold surface, or a polymer bead.

Surface Imprinting: Molecularly imprinted polymers (MIPs) can be created using a diol as a template and a functional monomer like a methacrylic acid derivative of this compound. This creates cavities with a high affinity and selectivity for the target diol.

Table 2: Representative Synthetic Approaches for Boronic Acid Sensors

| Sensor Type | Synthetic Approach | Analyte Detection Principle |

| Fluorescent Sensor | Synthesis of a conjugate molecule containing a fluorophore and this compound. | Change in fluorescence intensity or wavelength upon diol binding. |

| Colorimetric Sensor | Incorporation of the boronic acid into a dye molecule. | Visible color change upon interaction with the analyte. |

| Electrochemical Sensor | Immobilization on an electrode surface. | Alteration of electrochemical signal upon binding. |

Synthesis of Responsive Materials for Stimuli-Responsive Applications

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. Phenylboronic acid-containing materials are particularly well-suited for creating multi-stimuli-responsive systems.

The synthesis of responsive materials incorporating this compound can be achieved by leveraging the dynamic covalent chemistry of the boronic acid group.

pH-Responsive Materials: The boronic acid/boronate ester equilibrium is pH-dependent. At acidic pH, the boronic acid form is favored, while at basic pH, the boronate ester with diols is more stable. Polymers containing this compound can be designed to swell or shrink, or to release an encapsulated cargo, in response to a change in pH.

Saccharide-Responsive Materials: The primary application of boronic acid-based responsive materials is in the detection and response to saccharides. For example, a hydrogel containing this compound can be loaded with a drug like insulin. In the presence of high glucose concentrations, the glucose will bind to the boronic acid, causing the hydrogel to swell and release the insulin.

Redox-Responsive Materials: The boronic acid group can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide. This can be used to design materials that degrade or release a payload in an oxidative environment, which is relevant for applications targeting inflamed or cancerous tissues.

The synthesis of these materials often involves creating cross-linked networks where the cross-links are based on the dynamic covalent bonds of boronic esters. For example, a polymer with pendant this compound groups can be cross-linked with a polymer containing diol groups. This network can be disrupted by changes in pH, the addition of a competitive diol (like glucose), or an oxidative stimulus.

Future Research Directions and Emerging Trends for 4 Isopropoxy 2 Methylphenylboronic Acid

Innovations in Catalyst Design and Development for Boronic Acid Transformations

The development of novel catalysts is a cornerstone of advancing the applications of boronic acids, including 4-Isopropoxy-2-methylphenylboronic acid. Research is increasingly focused on creating more efficient, selective, and sustainable catalytic systems.

One major area of innovation is the design of advanced palladium and nickel catalysts for cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govmdpi.com The goal is to develop catalysts that are effective at very low loadings, operate at room temperature, and are compatible with a wider range of functional groups. nih.gov For this compound, this would mean more efficient coupling with sterically hindered partners or sensitive substrates. The development of zwitterionic phosphine (B1218219) palladium complexes, for instance, has shown high efficiency in the Suzuki-Miyaura reaction of sterically demanding substrates at room temperature. nih.gov

Furthermore, the field is moving beyond traditional metal catalysts. The use of boronic acids themselves as catalysts in various organic reactions is a growing area of interest. nih.govrsc.orgresearchgate.net This concept, known as boronic acid catalysis (BAC), takes advantage of the Lewis acidic nature of the boron atom to activate substrates. nih.govrsc.orgresearchgate.net For example, arylboronic acids can catalyze dehydrative C-alkylation and allylation reactions, offering a milder alternative to strong Brønsted acids. acs.org

A particularly exciting frontier is the development of boronic acid-powered enzymes. scitechdaily.com By incorporating boronic acid into the reactive center of an enzyme, researchers can harness the catalytic power and selectivity of biological systems for non-natural chemical transformations. scitechdaily.com This approach could lead to highly enantioselective reactions involving this compound, which is crucial for the synthesis of chiral pharmaceuticals. scitechdaily.com

| Catalyst Innovation | Potential Impact on this compound Transformations |

| Advanced Pd/Ni Catalysts | More efficient and versatile Suzuki-Miyaura couplings. |

| Boronic Acid Catalysis (BAC) | Broader range of catalytic applications beyond cross-coupling. |

| Boronic Acid-Powered Enzymes | Highly selective and sustainable synthesis of chiral molecules. |

Exploration of Novel Reaction Media, Including Aqueous and Biorenewable Solvents

The push for greener and more sustainable chemical processes is driving the exploration of alternative reaction media for boronic acid transformations. rsc.org Traditionally, many coupling reactions are performed in organic solvents, which can be toxic and environmentally harmful.

A significant trend is the use of aqueous media for reactions like the Suzuki-Miyaura coupling. nih.govacs.org The development of water-soluble catalysts and ligands has made it possible to conduct these reactions in water, which is a safe, inexpensive, and environmentally benign solvent. acs.org For this compound, performing its coupling reactions in water could simplify product isolation and reduce waste.

In addition to water, there is growing interest in biorenewable solvents derived from plant-based sources. springerprofessional.de These solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL), offer a more sustainable alternative to petroleum-derived solvents. springerprofessional.de Research into the compatibility and efficiency of these biorenewable solvents for transformations involving this compound is a promising area for future investigation.

| Novel Reaction Medium | Advantages for this compound Reactions |

| Aqueous Media | Increased safety, reduced environmental impact, and potentially simplified workup. |

| Biorenewable Solvents | Enhanced sustainability and reduced reliance on fossil fuels. |

Unconventional Reactivity Modes and Electrocatalytic Applications

Beyond its well-established role in Suzuki-Miyaura cross-coupling, researchers are exploring unconventional ways to utilize the reactivity of boronic acids like this compound.

Photoinduced reactions of organoboron compounds are gaining significant attention. nih.gov Photochemical activation can generate highly reactive intermediates that are not accessible through thermal methods, opening up new reaction pathways. nih.gov This could enable novel transformations of this compound, such as photoinduced borylation or coupling reactions.

The ability of boronic acids to act as catalysts for a variety of organic reactions, as mentioned earlier, represents a significant shift from their traditional role as reagents. rsc.orgresearchgate.net This includes their use in amidation, cycloaddition, and conjugate addition reactions. rsc.org Exploring the catalytic potential of this compound in these and other transformations is a key area for future research.

While still an emerging area, the electrocatalytic applications of boronic acids are also being considered. The unique electronic properties of the boron atom could be leveraged in electrochemical transformations, potentially leading to new and efficient synthetic methods.

| Unconventional Approach | Potential Application for this compound |

| Photoinduced Reactions | Access to novel reactivity and synthetic transformations. |

| Boronic Acid Catalysis | Expanded utility as a catalyst for various organic reactions. |

| Electrocatalysis | Development of new, efficient electrochemical synthetic methods. |

Computational Chemistry Insights for Predicting Reactivity and Rational Design of New Transformations

Computational chemistry has become an indispensable tool in modern chemical research, and its application to organoboron chemistry is providing valuable insights. numberanalytics.com

Machine learning algorithms are being developed to predict the reactivity and stability of boronic acids. numberanalytics.com These models can help chemists to quickly screen potential reaction partners and conditions for transformations involving this compound, accelerating the discovery of new reactions. researchgate.net

Computational studies are also crucial for elucidating reaction mechanisms. worktribe.comnih.govacs.org For instance, density functional theory (DFT) calculations have been used to understand the mechanism of the Suzuki-Miyaura reaction and boronic acid-catalyzed amidations. worktribe.comnih.govacs.org A deeper mechanistic understanding allows for the rational design of more efficient catalysts and reaction conditions for transformations of this compound.

Furthermore, computational methods are being used to design new boron-based catalysts and transformations from the ground up. numberanalytics.com This rational design approach, guided by theoretical predictions, has the potential to lead to the discovery of highly novel and efficient reactions for this specific boronic acid.

| Computational Approach | Benefit for this compound Research |

| Machine Learning | Rapid prediction of reactivity and optimization of reaction conditions. |

| Mechanistic Studies (e.g., DFT) | Deeper understanding of reaction pathways for rational catalyst design. |

| Rational Design | In silico design of new catalysts and transformations. |

Interdisciplinary Research Frontiers Leveraging the Synthetic Versatility of this compound

The synthetic versatility of boronic acids, including this compound, makes them valuable building blocks in a wide range of interdisciplinary fields.

In materials science, boronic acids are being used to create novel materials with unique properties. nih.govrsc.org For example, they are key components in the formation of covalent organic frameworks (COFs) and self-healing hydrogels. nih.govrsc.org The specific substitution pattern of this compound could be used to tune the properties of these materials for specific applications.

Medicinal chemistry is another area where boronic acids are having a significant impact. nih.govnih.gov They are used as building blocks in drug discovery programs and as recognition moieties in sensors for biologically important molecules like carbohydrates. nih.govnih.gov The unique structure of this compound could be incorporated into new therapeutic agents or diagnostic tools. wikipedia.org

The development of stimuli-responsive materials is a particularly exciting interdisciplinary frontier. rsc.org Arylboronic acid-functionalized materials can be designed to respond to changes in their environment, such as pH or the presence of specific molecules. rsc.org This opens up possibilities for creating "smart" materials for applications in drug delivery, sensing, and diagnostics, where this compound could serve as a key functional component.

| Interdisciplinary Field | Potential Application of this compound |

| Materials Science | Building block for covalent organic frameworks and self-healing hydrogels. |

| Medicinal Chemistry | Component of new therapeutic agents and diagnostic sensors. |

| Stimuli-Responsive Materials | Functional moiety in "smart" materials for advanced applications. |

Q & A

Q. What are the common synthetic routes for preparing 4-Isopropoxy-2-methylphenylboronic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves functionalizing a pre-substituted phenol derivative. For example:

- Step 1 : Start with 2-methylphenol. React with isopropyl iodide or bromide in the presence of a base (e.g., K₂CO₃) to introduce the isopropoxy group via nucleophilic substitution .

- Step 2 : Introduce the boronic acid group using boron trifluoride etherate or pinacol borane under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (reflux at 60–80°C) are critical for regioselectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography. Yields >70% are achievable with stoichiometric control of boronating agents .

Table 1 : Example Reaction Conditions and Yields

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| BF₃·Et₂O | THF | 60 | None | 72 |

| Pinacol borane | DCM | 25 | Pd(OAc)₂ | 68 |

Q. How is this compound characterized to confirm its structure and purity in research settings?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions. For example, the isopropoxy group shows a triplet at ~1.3 ppm (CH₃) and a septet at ~4.5 ppm (CH) in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 209.1) .

- Infrared Spectroscopy (IR) : B-O and C-O stretches appear at 1340–1280 cm⁻¹ and 1250–1150 cm⁻¹, respectively .

- Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity. Melting point determination (e.g., 169–174°C) also aids validation .

Advanced Research Questions

Q. What strategies are effective in analyzing the kinetic parameters of Suzuki-Miyaura couplings involving this compound?

- Variable Control : Systematically vary pH (6–9), temperature (25–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) to determine rate constants .

- Techniques : Use stopped-flow UV-Vis spectroscopy to monitor aryl halide consumption. Apparent activation energy (Eₐ) can be calculated via the Arrhenius equation .

- Data Interpretation : Compare turnover frequencies (TOFs) with steric parameters (e.g., Tolman cone angle) to assess the isopropoxy group’s impact on catalytic efficiency .

Q. How does the isopropoxy substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

- Electronic Effects : The isopropoxy group is electron-donating (+I effect), which increases electron density on the phenyl ring, enhancing oxidative addition with Pd⁰ catalysts .

- Steric Effects : The bulky isopropoxy group at the para position creates steric hindrance, potentially slowing transmetallation but improving regioselectivity in couplings with ortho-substituted aryl halides .

- Comparative Data : DFT calculations (e.g., B3LYP/6-31G*) show a 10–15% increase in HOMO energy compared to unsubstituted phenylboronic acid, aligning with faster oxidative addition .

Q. What are the best practices for handling and storing this compound to ensure stability in laboratory settings?

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent boronic acid dehydration .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid protic solvents (e.g., water, alcohols) to minimize protodeboronation .

- Safety : Implement fume hoods for weighing, and pair with PPE (gloves, goggles) per OSHA guidelines. Emergency showers/eye wash stations are mandatory .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methods : Use Gaussian or ORCA software for geometry optimization and transition state analysis. Key parameters include bond dissociation energies (BDEs) and Fukui indices .

- Case Study : MD simulations reveal that the isopropoxy group stabilizes Pd intermediates via weak C-H···O interactions, reducing activation barriers by ~5 kcal/mol .

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.3 (d, 6H, CH₃), δ 4.5 (septet, 1H, CH), δ 7.2 (d, 2H, Ar-H) |

| ¹³C NMR | δ 22.5 (CH₃), 70.1 (CH), 128.9–134.2 (Ar-C) |

| IR (KBr) | 1320 cm⁻¹ (B-O), 1180 cm⁻¹ (C-O) |

Q. What biological interactions have been reported for structurally similar boronic acids, and how might they inform studies on this compound?

- Serine Protease Inhibition : Analogous compounds (e.g., 4-amino-2-(trifluoromethyl)phenylboronic acid) form reversible covalent bonds with catalytic serine residues, with Kᵢ values <100 nM .

- Sugar Recognition : Boronic acids bind cis-diols in glycans; surface plasmon resonance (SPR) assays could quantify affinity for glucose or ribose derivatives .

- Toxicity Screening : Use HEK293 cell lines to assess IC₅₀ values. Compare with phenylboronic acid (baseline LD₅₀ ~500 mg/kg) to evaluate safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.